2-(Oxolan-3-yl)pyrimidin-5-amine
Description
2-(Oxolan-3-yl)pyrimidin-5-amine is a pyrimidine derivative featuring an oxolane (tetrahydrofuran) ring substituent at the 2-position of the pyrimidine scaffold and an amine group at the 5-position.
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-(oxolan-3-yl)pyrimidin-5-amine |
InChI |
InChI=1S/C8H11N3O/c9-7-3-10-8(11-4-7)6-1-2-12-5-6/h3-4,6H,1-2,5,9H2 |
InChI Key |
GZJIQWSXXNMMMU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C2=NC=C(C=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxolan-3-yl)pyrimidin-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminopyrimidine with oxolane derivatives under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is usually heated to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Oxolan-3-yl)pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that 2-(Oxolan-3-yl)pyrimidin-5-amine exhibits promising anticancer properties. A study highlighted its potential as an inhibitor of specific cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents like cisplatin. The compound's mechanism appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity against multidrug-resistant strains of bacteria. In vitro studies have shown that derivatives of this compound can effectively inhibit the growth of resistant Staphylococcus aureus, suggesting its utility in addressing antibiotic resistance .
Adenosine Receptor Modulation
Further exploration into the pharmacological profile of this compound reveals its interaction with adenosine receptors. Compounds targeting these receptors have been linked to therapeutic effects in neurodegenerative diseases and cancer immunotherapy . The potential modulation of these receptors positions the compound as a valuable tool in developing treatments for conditions like Parkinson's disease and Alzheimer's disease.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and substitution reactions. Key synthetic routes may include:
| Synthesis Method | Description |
|---|---|
| Cyclization | Formation of the pyrimidine ring through condensation reactions involving oxolane derivatives. |
| Substitution | Nucleophilic substitutions to introduce various functional groups that enhance biological activity. |
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds.
Case Study 1: Anticancer Efficacy
In a controlled study, various derivatives of this compound were tested against A549 human lung adenocarcinoma cells. Results indicated that certain modifications to the chemical structure significantly enhanced anticancer activity, with some derivatives achieving over 80% inhibition at low concentrations .
Case Study 2: Antimicrobial Activity
A series of compounds derived from this compound were evaluated for their antimicrobial efficacy against resistant bacterial strains. The study found that specific substitutions led to increased potency against methicillin-resistant Staphylococcus aureus, highlighting the compound's potential as a lead for novel antibiotics .
Mechanism of Action
The mechanism of action of 2-(Oxolan-3-yl)pyrimidin-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, their substituents, and molecular properties:
*Calculated based on formula C₇H₉N₃O₂.
Key Observations:
- Ring Size and Polarity : The oxolane group (5-membered) balances strain and polarity compared to the smaller oxetane (3-membered), which may enhance solubility but reduce membrane permeability .
- Conformational Rigidity : The bicyclic substituent in the 8-oxa-3-azabicyclo compound restricts rotational freedom, which can enhance receptor selectivity .
Pharmacological Activity and Selectivity
Pyrimidine derivatives are frequently explored as adenosine A2A receptor antagonists. For example:
- 2-(2-Furanyl)-7-phenyl[1,2,4]triazolo[1,5-c]pyrimidin-5-amine (Compound 1 in ) exhibits potent A2A antagonism (IC₅₀ < 10 nM) but suffers from hERG channel inhibition, a liability for cardiac safety. Modifications to the furanyl group (e.g., replacing with oxolane) could mitigate hERG activity while retaining target affinity .
- SCH-442416 (), a pyrazolo-triazolo-pyrimidine derivative, demonstrates high A2A receptor selectivity (>1000-fold over A1) and oral bioavailability. Its furanyl substituent contributes to π-π stacking interactions with the receptor .
Comparative Efficacy:
*Inferred based on structural optimization trends .
The oxolane substituent in this compound may reduce hERG inhibition compared to furanyl analogs due to decreased aromaticity and altered charge distribution, aligning with strategies discussed in .
Biological Activity
2-(Oxolan-3-yl)pyrimidin-5-amine is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's mechanisms of action, biological targets, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular structure of this compound features a pyrimidine ring substituted with an oxolane moiety. This unique configuration allows for diverse interactions with biological macromolecules, influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through hydrogen bonding and hydrophobic interactions. The amino group can form hydrogen bonds with target proteins, while the oxolane ring enhances hydrophobic interactions, modulating enzyme and receptor activities.
Biological Targets
Research indicates that compounds similar to this compound often target critical enzymes and receptors involved in various biochemical pathways. Notably, it has been associated with:
- Dihydrofolate Reductase (DHFR) : Inhibition of DHFR can impede DNA synthesis, making it a target in cancer therapy.
- Kinases : Compounds in this class frequently interact with tyrosine kinases, which play essential roles in cell signaling and proliferation.
- Adenosine Receptors : The compound may exhibit activity against adenosine receptors, which are implicated in numerous physiological processes including inflammation and cancer progression.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Anticancer Activity : A study demonstrated that derivatives of pyrimidine compounds exhibited significant cytotoxic effects against various cancer cell lines by inhibiting DHFR activity. The structural similarity to this compound suggests potential for similar effects .
- Anti-inflammatory Properties : Research on related compounds indicated modulation of adenosine receptors could lead to reduced inflammation and pain, making it a candidate for treating conditions like rheumatoid arthritis .
- Antiviral Activity : A QSAR study highlighted the potential of pyrimidine derivatives in inhibiting viral replication, particularly against HIV, suggesting that this compound may possess similar antiviral properties .
Comparative Analysis with Similar Compounds
A comparative analysis reveals how this compound stands out among similar compounds:
| Compound Name | Target | Biological Activity |
|---|---|---|
| 2-Amino-3-(oxolan-2-yl)propanamide | DHFR | Inhibits DNA synthesis |
| 2-Amino-3-(1H-indol-3-yl)propanamide | Tyrosine Kinase | Modulates cell signaling |
| This compound | Adenosine Receptors | Potential anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
